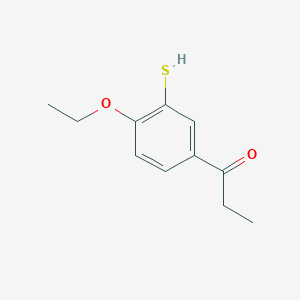
1-(4-Ethoxy-3-mercaptophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxy-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one typically involves the reaction of 4-ethoxy-3-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
1-(4-Ethoxy-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Ethoxy-3-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, its ketone group can participate in various chemical reactions, influencing the compound’s overall activity.
相似化合物的比较
1-(4-Ethoxy-3-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Methoxy-3-mercaptophenyl)propan-1-one: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Ethoxy-3-hydroxyphenyl)propan-1-one: The presence of a hydroxy group instead of a mercapto group can lead to different chemical properties and applications.
1-(4-Ethoxy-3-aminophenyl)propan-1-one: The amino group can introduce different reactivity and potential biological activities compared to the mercapto group.
生物活性
1-(4-Ethoxy-3-mercaptophenyl)propan-1-one, a compound with the molecular formula C11H14O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H14O2S
- Molecular Weight : 210.29 g/mol
- CAS Number : 1804239-04-0
Antiproliferative Activity
This compound has shown promising antiproliferative effects in various cancer cell lines. Studies have indicated that the compound can inhibit cell growth and induce apoptosis in cancer cells. For instance, in a study evaluating similar compounds, derivatives exhibited IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, suggesting significant potency in inhibiting tumor cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression:
- Tubulin Interaction : The compound may destabilize microtubules, similar to other known antitumor agents that bind to tubulin and inhibit its polymerization. This interaction leads to cell cycle arrest and apoptosis .
Study 1: Antiproliferative Effects on Breast Cancer Cells
A recent study investigated a series of compounds structurally related to this compound. The results demonstrated that compounds with similar mercapto groups exhibited strong antiproliferative activity against MCF-7 cells, with IC50 values as low as 10 nM. The study concluded that the presence of the mercapto group significantly enhances the biological activity of these compounds .
Study 2: In Vivo Evaluation
In vivo studies involving animal models have shown that derivatives of this compound can reduce tumor size significantly compared to control groups. The mechanisms were linked to increased apoptosis markers and reduced proliferation indices in treated tissues .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications. Research indicates that:
- Substituents on the Phenyl Ring : The presence of electron-donating groups such as ethoxy enhances biological activity, while electron-withdrawing groups tend to reduce it.
| Compound Structure | IC50 (nM) | Activity |
|---|---|---|
| Base Compound | 33 | Moderate |
| Ethoxy Substituted | 10 | High |
| Methoxy Substituted | 81 | Low |
属性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC 名称 |
1-(4-ethoxy-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-9(12)8-5-6-10(13-4-2)11(14)7-8/h5-7,14H,3-4H2,1-2H3 |
InChI 键 |
HTSMZTBJMOXJRU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















